3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

CAS No.: 1026093-70-8

Cat. No.: VC2720775

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1026093-70-8 |

|---|---|

| Molecular Formula | C11H10ClNO3 |

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) |

| Standard InChI Key | SZOMBCQXORQIFV-UHFFFAOYSA-N |

| SMILES | C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

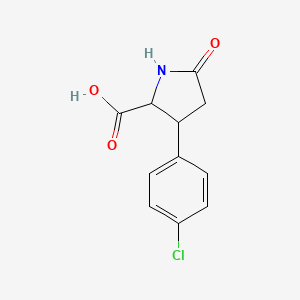

3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring with specific functional groups. The chemical structure consists of a 5-oxopyrrolidine core with a 4-chlorophenyl group at position 3 and a carboxylic acid moiety at position 2. This arrangement confers unique chemical and biological properties to the molecule.

Basic Chemical Information

The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and literature. Table 1 presents the essential chemical information of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid.

Table 1: Chemical Identity of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 1026093-70-8 |

| Molecular Formula | C₁₁H₁₀ClNO₃ |

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) |

| Standard InChIKey | SZOMBCQXORQIFV-UHFFFAOYSA-N |

| SMILES | C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl |

| PubChem Compound ID | 72810364 |

Structural Features and Relationships

The 5-oxopyrrolidine ring system serves as a versatile scaffold for developing bioactive compounds. The specific arrangement of substituents in 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid creates a unique three-dimensional structure that influences its binding capabilities with biological targets. The 4-chlorophenyl group contributes to lipophilicity and potential interactions with hydrophobic binding pockets in proteins, while the carboxylic acid moiety provides opportunities for hydrogen bonding and ionic interactions.

It is important to distinguish this compound from its structural isomer, 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 39629-87-3), which has the same molecular formula but differs in the positions of substituents. In the isomer, the 4-chlorophenyl group is attached to the nitrogen atom (position 1) rather than carbon-3, and the carboxylic acid group is at position 3 rather than position 2.

Synthesis Methods and Chemical Reactions

The synthesis of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, utilizing strategic approaches to construct the pyrrolidine ring system with the appropriate substituents.

Chemical Reactivity

3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid participates in various chemical reactions typical of compounds containing carboxylic acid groups and amide functionalities. The carboxylic acid group can undergo esterification, amide formation, and salt formation. The amide group in the pyrrolidine ring can participate in hydrolysis under extreme conditions. Additionally, the chlorine substituent on the phenyl ring provides opportunities for further functionalization through coupling reactions, such as Suzuki or Sonogashira couplings.

Biological Activity and Pharmacological Properties

Compounds based on the 5-oxopyrrolidine scaffold have demonstrated diverse biological activities, making them valuable subjects for pharmaceutical research. Research on similar derivatives provides insights into the potential biological properties of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid.

Antimicrobial Properties

Studies on 5-oxopyrrolidine derivatives have shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance, certain 5-oxopyrrolidine derivatives have exhibited activity against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus strains. This suggests that 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid might possess similar antimicrobial potential, especially considering its structural features that could facilitate interactions with bacterial targets .

Anticancer Activity

Research has demonstrated that various 5-oxopyrrolidine derivatives exhibit structure-dependent anticancer activity, particularly against A549 human lung adenocarcinoma cells. Compounds containing 4-chlorophenyl and 4-bromophenyl substituents have shown enhanced anticancer activity in studies. Given that 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid contains a 4-chlorophenyl group, it may display similar anticancer properties, though specific studies on this exact compound would be needed to confirm this potential .

Enzyme Inhibition

The compound exhibits potential for enzyme inhibition, particularly against enzymes implicated in various diseases including Alzheimer's disease. The specific arrangement of functional groups in 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid enables interactions with enzyme active sites, potentially modulating their activities. This property makes the compound valuable for developing therapeutic agents targeting specific enzymatic pathways.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific therapeutic applications. Studies on similar 5-oxopyrrolidine derivatives provide insights into important structure-activity relationships.

Influence of Substituents

Research on related compounds has demonstrated that the nature and position of substituents significantly impact biological activity. For example, the presence of a 4-chlorophenyl substituent, as found in 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, has been associated with enhanced anticancer activity compared to unsubstituted phenyl derivatives. Similarly, the position of the carboxylic acid group influences the compound's interaction with biological targets .

Comparisons with Related Compounds

When comparing 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid with its structural isomer, 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, significant differences in biological activity might be expected due to the different spatial arrangements of substituents. These structural distinctions can lead to variations in binding affinity and specificity for biological targets.

Table 2: Comparison of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid with Related Compounds

| Compound | CAS Number | Key Structural Feature | Potential Biological Activities |

|---|---|---|---|

| 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | 1026093-70-8 | 4-Chlorophenyl at position 3 | Antimicrobial, enzyme inhibition |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 39629-87-3 | 4-Chlorophenyl at position 1 | Various chemical and pharmaceutical applications |

| 5-Oxopyrrolidine derivatives with 5-nitrothiophene | Various | 5-Nitrothiophene substituent | Antimicrobial activity against multidrug-resistant S. aureus |

Applications in Research and Drug Development

The unique structural and biological properties of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid make it valuable for various applications in chemical and pharmaceutical research.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an important building block for developing novel therapeutic agents. Its core structure can be modified to optimize properties such as solubility, permeability, and target selectivity. The 5-oxopyrrolidine scaffold has been recognized as attractive for developing anticancer and antimicrobial compounds targeting multidrug-resistant pathogens .

Chemical Biology Research

The compound's ability to interact with various biological targets makes it useful for investigating biological pathways and mechanisms. Researchers may utilize 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid or its derivatives as chemical probes to study specific biochemical processes or as lead compounds for developing more potent and selective agents.

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed to identify and characterize 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid in research settings.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the compound's structure and purity. Infrared (IR) spectroscopy can identify key functional groups, such as the carboxylic acid (C=O stretch) and amide (C=O stretch) groups. Mass spectrometry offers information about the molecular weight and fragmentation pattern, helping to confirm the compound's identity.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are useful for assessing the purity of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid and monitoring reactions involving this compound. These techniques can be coupled with various detection methods, including UV-visible spectroscopy and mass spectrometry, to enhance sensitivity and specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume